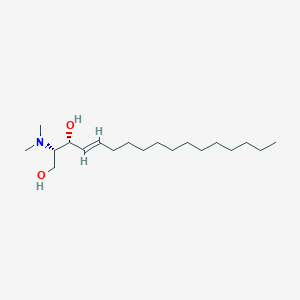![molecular formula C21H26N4O B2559716 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea CAS No. 478077-19-9](/img/structure/B2559716.png)
1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea” is a complex organic molecule. It contains a pyrrole ring system, which is known to possess diverse biological activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . The reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent has been reported .Molecular Structure Analysis
A comprehensive understanding of the molecular structure of similar compounds was gained through spectroscopic, thermal, and X-ray crystallographic analyses .Aplicaciones Científicas De Investigación
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
This compound can be used in the synthesis of unsymmetrically tetrasubstituted pyrroles . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of pyrrole scaffolds with different substituents and a free NH group is challenging, and this compound can be used to overcome this challenge .
Studies of Aggregation-Induced Emission Enhancement (AIEE)
The compound has been used in studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Antifungal Applications
The compound and its corresponding products have been assessed for their in vitro antifungal effect on six strains of Candida species . This suggests potential applications in the development of new antifungal treatments.
Drug Discovery
Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . This compound, being a pyrrole derivative, could potentially be used in drug discovery and development .
Material Science
Pyrrole derivatives have diverse applications in material science . This compound, as a pyrrole derivative, could potentially be used in the development of new materials with unique properties .
Catalysis
Pyrrole derivatives are also used in various fields of catalysis . This compound could potentially be used as a catalyst in certain chemical reactions .
Mecanismo De Acción
The mechanism of action of similar compounds involves binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Direcciones Futuras
The future directions for this compound could involve further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Propiedades
IUPAC Name |
1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-4-22-21(26)23-14-19-16(2)17(3)25(15-18-10-6-5-7-11-18)20(19)24-12-8-9-13-24/h5-13H,4,14-15H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSQBBFQTCNQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=C(N(C(=C1C)C)CC2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

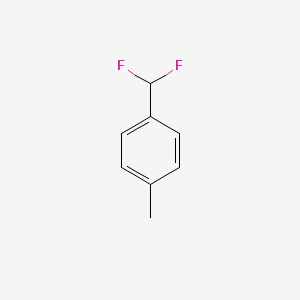
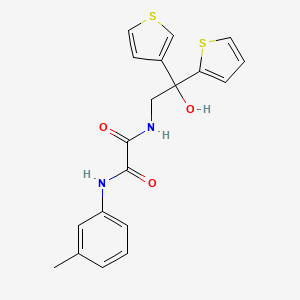
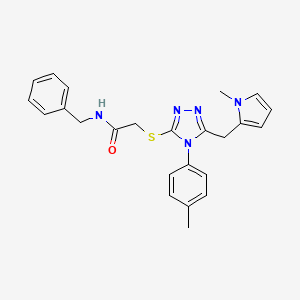
![N-[2-(Prop-2-enoylamino)ethyl]-6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B2559638.png)

![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)
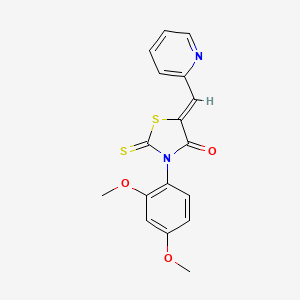
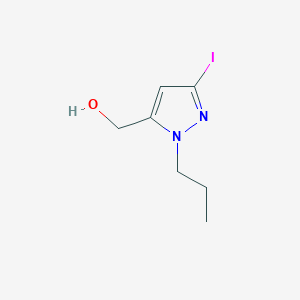
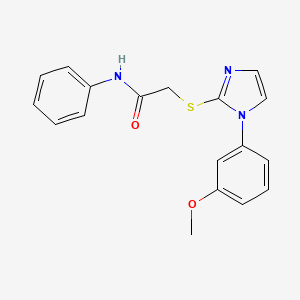
![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)
